3-Hydroxy-4-(methoxycarbonyl)benzoic acid CAS number
3-Hydroxy-4-(methoxycarbonyl)benzoic acid CAS number
An In-depth Technical Guide to 3-Hydroxy-4-(methoxycarbonyl)benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This guide provides a comprehensive technical overview of 3-Hydroxy-4-(methoxycarbonyl)benzoic acid, designed with full editorial control to ensure the structure optimally serves the subject matter. It emphasizes scientific integrity, field-proven insights, and authoritative grounding.
Abstract
3-Hydroxy-4-(methoxycarbonyl)benzoic acid is a functionalized aromatic compound belonging to the hydroxybenzoic acid family. As a derivative of terephthalic acid, it possesses three key functional groups: a hydroxyl group, a carboxylic acid, and a methyl ester. This unique arrangement makes it a valuable and versatile building block in organic synthesis, particularly for the development of complex molecular architectures required for pharmaceutical intermediates and advanced materials. This document serves as a technical guide for researchers, detailing the compound's identity, physicochemical properties, synthetic routes, and potential applications, with a strong emphasis on the causality behind experimental choices and protocols.
Chemical Identity and Physicochemical Properties
Nomenclature and CAS Number
The unambiguous identification of a chemical entity is paramount for research, procurement, and regulatory compliance. 3-Hydroxy-4-(methoxycarbonyl)benzoic acid is systematically named to define the precise location of its functional groups on the benzene ring.
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Chemical Name: 3-Hydroxy-4-(methoxycarbonyl)benzoic acid
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Synonyms: 3-Hydroxy-terephthalic acid 4-methyl ester
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CAS Number: 808123-00-4[1]
This CAS number uniquely identifies this specific isomer, distinguishing it from other related compounds such as 4-Hydroxy-3-(methoxycarbonyl)benzoic acid (CAS: 41684-11-1)[2] or Isovanillic acid (3-Hydroxy-4-methoxybenzoic acid, CAS: 645-08-9).[3][4]
Physicochemical and Structural Data
The compound's physical and chemical properties dictate its behavior in solvent systems, its reactivity, and the analytical methods suitable for its characterization. The data presented below is a combination of known values for this CAS number and estimated properties based on its structure and related analogs.
| Property | Value | Source/Comment |
| Molecular Formula | C₉H₈O₅ | Calculated from structure. |
| Molecular Weight | 196.16 g/mol | Calculated from molecular formula. |
| Appearance | Expected to be a white to off-white solid | Based on similar aromatic acids. |
| Melting Point | Not explicitly reported; likely >200 °C | Aromatic acids with multiple hydrogen-bonding groups typically have high melting points. For example, 4-Formyl-3-hydroxybenzoic acid melts at 235-240 °C.[5] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., Methanol, DMSO, DMF) | Typical for polar organic molecules. |
| pKa | Two pKa values are expected: one for the carboxylic acid (~3-5) and one for the phenol (~8-10) | The electron-withdrawing groups will influence the exact values. |
Synthesis and Purification: A Protocol Driven by Chemical Logic
The synthesis of 3-Hydroxy-4-(methoxycarbonyl)benzoic acid is not widely documented in literature. However, a logical and robust synthetic strategy can be designed based on established chemical principles, primarily the selective mono-esterification of a corresponding diacid. This approach provides a high degree of control and is adaptable for scale-up.
Retrosynthetic Analysis and Strategy
The most direct approach involves the selective esterification of one of the two carboxylic acid groups of 3-hydroxyterephthalic acid. The key challenge is achieving mono-esterification while preventing the formation of the diester byproduct. This selectivity can be controlled by carefully managing stoichiometry and reaction conditions.
An alternative, though more complex, route could involve the functionalization of a pre-existing benzene ring with the desired groups, but the selective mono-esterification of a commercially available precursor is generally more efficient.
Experimental Protocol: Selective Mono-esterification
This protocol is adapted from established methods for the selective esterification of isophthalic and terephthalic acid derivatives.[6] The causality behind each step is explained to provide a deeper understanding of the process.
Objective: To synthesize 3-Hydroxy-4-(methoxycarbonyl)benzoic acid from 3-hydroxyterephthalic acid.
Materials:
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3-Hydroxyterephthalic acid (1 equivalent)
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Methanol (MeOH), anhydrous (1.1 - 1.5 equivalents)
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Dichloromethane (DCM), anhydrous
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Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
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4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents, catalytic)
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1M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (Saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
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Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-hydroxyterephthalic acid (1 eq.) and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM.
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Rationale: An inert atmosphere and anhydrous conditions are critical to prevent quenching of the reactive intermediates by moisture. DMAP acts as a nucleophilic catalyst to accelerate the esterification.
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Reagent Addition: Add methanol (1.1 eq.) to the solution. Cool the flask to 0 °C in an ice bath.
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Rationale: Using a slight excess of methanol ensures the reaction proceeds efficiently, but a large excess is avoided to minimize diester formation. Cooling the reaction controls the exothermic reaction and improves selectivity.
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Initiation of Esterification: In a separate flask, dissolve DCC (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 30 minutes with continuous stirring.
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Rationale: DCC is the coupling agent that activates the carboxylic acid, making it susceptible to nucleophilic attack by methanol. A slow, dropwise addition is crucial to maintain temperature control and prevent side reactions. A white precipitate of dicyclohexylurea (DCU) will begin to form.
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Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Ethyl Acetate/Hexanes with 1% acetic acid).
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Rationale: TLC allows for the visualization of the consumption of starting material and the formation of the mono-ester and di-ester products. The acetic acid in the eluent prevents streaking of the acidic compounds on the silica plate. The reaction is stopped when the starting material spot has been consumed and the mono-ester spot is maximized.
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Work-up and Isolation: a. Filter the reaction mixture to remove the precipitated DCU. Wash the solid with a small amount of DCM. b. Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), and brine (1x).
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Rationale: The HCl wash removes any unreacted DMAP and other basic impurities. The water and brine washes remove water-soluble byproducts. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product will likely be a mixture of the desired mono-ester, some unreacted diacid, and the di-ester byproduct. Purify the crude material using flash column chromatography on silica gel. Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be attempted.
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Rationale: Purification is essential to isolate the target compound with high purity, which is critical for subsequent applications in drug development.
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Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Workflow for the synthesis of 3-Hydroxy-4-(methoxycarbonyl)benzoic acid.
Applications in Research and Drug Development
Hydroxybenzoic acids and their derivatives are a cornerstone of medicinal chemistry and materials science.[7] Their inherent biological activities and versatile chemical handles make them valuable starting points for creating novel compounds.
Role as a Pharmaceutical Intermediate and Scaffold
The true value of 3-Hydroxy-4-(methoxycarbonyl)benzoic acid lies in its utility as a multi-functional scaffold. Each functional group offers a site for chemical modification, allowing for the systematic exploration of a chemical space in drug discovery programs.
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Carboxylic Acid: Can be converted into amides, esters, or other bioisosteres to interact with biological targets or modulate pharmacokinetic properties.
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Phenolic Hydroxyl: Can be alkylated to form ethers or used as a handle for coupling reactions. Its antioxidant potential is also a key feature.[7]
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Methyl Ester: Can be hydrolyzed back to a carboxylic acid, reduced to an alcohol, or converted to an amide, providing an orthogonal chemical handle relative to the other carboxylic acid group.
This trifunctional nature makes it an ideal starting material for synthesizing complex molecules, including anti-inflammatory agents, analgesics, and intermediates for advanced heterocyclic compounds.[8][9]
Potential Biological Activities
While this specific molecule may not have extensive biological data, the broader class of hydroxybenzoic acids exhibits a wide range of activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor effects.[7][10] Researchers can leverage this compound as a starting point to develop new derivatives that enhance a specific biological activity. For instance, its structure could be incorporated into novel inhibitors of signaling pathways implicated in disease, such as the PI3K/Akt or MAPK pathways.[7]
Safety and Handling
As with any laboratory chemical, proper handling is essential to ensure safety.
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Hazard Identification: Expected to be an irritant to the eyes and skin, similar to other phenolic acids.[5] Avoid inhalation of dust and direct contact.
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Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[11]
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
3-Hydroxy-4-(methoxycarbonyl)benzoic acid (CAS: 808123-00-4) is a specialized chemical intermediate with significant potential for researchers in organic synthesis and drug discovery. Its value is derived from its unique trifunctional structure, which serves as a versatile platform for building complex molecular architectures. While detailed literature on this specific isomer is sparse, its synthesis can be reliably achieved through logical, well-established chemical protocols such as selective mono-esterification. This guide provides the foundational knowledge and practical insights necessary for scientists to effectively synthesize, handle, and utilize this compound in their research and development endeavors.
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